molecular formula C13H12O3 B2857438 6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid CAS No. 174186-43-7

6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid

Cat. No.: B2857438
CAS No.: 174186-43-7
M. Wt: 216.236
InChI Key: KDCZYMGWMLNLLY-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid is a heterocyclic compound with the molecular formula C13H12O3 It is part of the dibenzofuran family, which is known for its aromatic properties and stability

Scientific Research Applications

6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or ethers.

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

    6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-amine: Similar structure but with an amine group instead of a carboxylic acid.

    6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ol: Contains a hydroxyl group at a different position on the furan ring.

Uniqueness

6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid is unique due to its specific functional group and position on the furan ring, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted research applications and the synthesis of specialized compounds.

Properties

IUPAC Name

6,7,8,9-tetrahydrodibenzofuran-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h3,5-6H,1-2,4,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCZYMGWMLNLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of magnesium (345 mg) in tetrahydrofuran (5 ml) was added 6-bromo-1,2,3,4-tetrahydrodibenzofuran (3.39 g) in tetrahydrofuran (15 ml) dropwise. The mixture was refluxed for 1 hour and cooled to 4° C. Dry ice (2.7 g) was added to the mixture and the mixture was stirred at ambient temperature for 30 minutes. To the mixture was added 3.6% hydrochloric acid and chloroform. The organic layer was separated, dried over sodium sulfate and concentrated in vacuo. The residue was crystallized from n-hexane to give 1,2,3,4-tetrahydrodibenzofuran-6-carboxylic acid (2.60 g).
Quantity
345 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
6-bromo-1,2,3,4-tetrahydrodibenzofuran
Quantity
3.39 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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